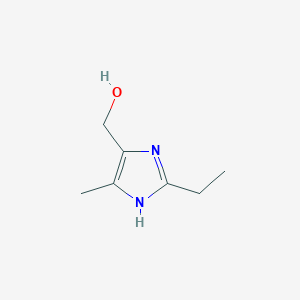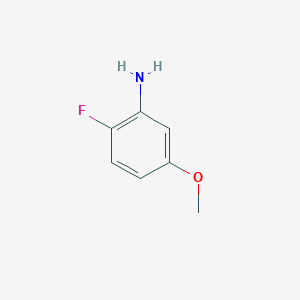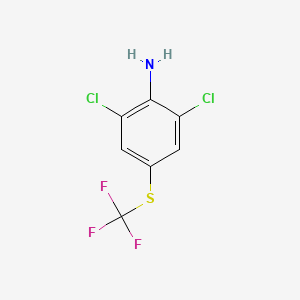
1,1'-Biphenyl, 2-(2-propenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 2-(2-propenyloxy)- is an organic compound with the molecular formula C15H14O It is a derivative of biphenyl, where one of the hydrogen atoms on the biphenyl ring is replaced by a 2-propenyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Biphenyl, 2-(2-propenyloxy)- can be synthesized through several methods. One common approach involves the reaction of 1,1’-biphenyl-2-ol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
1,1’-Biphenyl-2-ol+Allyl bromideK2CO3,Solvent1,1’-Biphenyl, 2-(2-propenyloxy)-+KBr
Industrial Production Methods
Industrial production methods for 1,1’-Biphenyl, 2-(2-propenyloxy)- typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 2-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the propenyloxy group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propenyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 1,1’-Biphenyl, 2-(2-propenyl)-.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
1,1’-Biphenyl, 2-(2-propenyloxy)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2-(2-propenyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The propenyloxy group can undergo various chemical transformations, leading to the formation of active metabolites that exert biological effects. The compound may also interact with cellular pathways, influencing processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 2-hydroxy-: A similar compound where the propenyloxy group is replaced by a hydroxyl group.
1,1’-Biphenyl, 2-methoxy-: A compound with a methoxy group instead of the propenyloxy group.
1,1’-Biphenyl, 2-ethoxy-: A compound with an ethoxy group in place of the propenyloxy group.
Uniqueness
1,1’-Biphenyl, 2-(2-propenyloxy)- is unique due to the presence of the propenyloxy group, which imparts distinct chemical and physical properties. This group allows for specific chemical reactions and interactions that are not possible with other similar compounds. The compound’s versatility in undergoing various chemical transformations makes it valuable for research and industrial applications.
Properties
IUPAC Name |
1-phenyl-2-prop-2-enoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-2-12-16-15-11-7-6-10-14(15)13-8-4-3-5-9-13/h2-11H,1,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICXPBLPCKUFMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472689 |
Source


|
| Record name | 1,1'-Biphenyl, 2-(2-propenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20281-39-4 |
Source


|
| Record name | 1,1'-Biphenyl, 2-(2-propenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2,5-dibromo-1H-benzo[d]imidazole](/img/structure/B1314508.png)


![Thieno[3,2-C]pyridine-2-carboxylic acid](/img/structure/B1314513.png)
